molecular formula C13H10ClN5O2S B5655869 4-chloro-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide

4-chloro-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide

Cat. No.: B5655869
M. Wt: 335.77 g/mol
InChI Key: HTPIYTXFVAULHI-UHFFFAOYSA-N
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Description

4-chloro-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery, designed by integrating two pharmaceutically active motifs: the tetrazole ring and the benzenesulfonamide group. The 1H-tetrazole moiety is a well-established bioisostere for a carboxylic acid, serving to improve metabolic stability and bioavailability in drug molecules . This structural feature has been extensively investigated in the development of anti-inflammatory agents, as tetrazole derivatives can function as potent inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process . Concurrently, the benzenesulfonamide pharmacophore is a prevalent structure in numerous enzyme inhibitors, particularly carbonic anhydrases, and is a defining feature of several COX-2 selective inhibitors . The strategic incorporation of a chloro substituent on the sulfonamide-attached benzene ring can further influence the compound's electronic properties, lipophilicity, and its binding affinity to hydrophobic pockets within enzyme active sites. Researchers can leverage this compound as a versatile scaffold for developing novel therapeutic agents, with potential applications in the study of inflammation, oncology, and infectious diseases. Its mechanism of action is anticipated to involve targeted inhibition of specific enzymes, such as COX-2, driven by the synergistic effect of its tetrazole and sulfonamide components . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-chloro-N-[4-(tetrazol-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN5O2S/c14-10-1-7-13(8-2-10)22(20,21)16-11-3-5-12(6-4-11)19-9-15-17-18-19/h1-9,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTPIYTXFVAULHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Cl)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401324186
Record name 4-chloro-N-[4-(tetrazol-1-yl)phenyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401324186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57259516
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

878934-77-1
Record name 4-chloro-N-[4-(tetrazol-1-yl)phenyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401324186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between a nitrile and an azide. This reaction often requires the in situ generation of hydrazoic acid, which can be hazardous and requires careful handling.

    Coupling Reactions: The tetrazole derivative is then coupled with a chlorinated phenylsulfonamide through nucleophilic substitution reactions. This step often involves the use of bases such as sodium hydride or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance safety and efficiency by controlling reaction conditions more precisely. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of water as a solvent, can be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The tetrazole ring can participate in redox reactions, although these are less common.

    Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Bases: Sodium hydride, potassium carbonate.

    Solvents: Dimethylformamide (DMF), acetonitrile.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

    Substituted Derivatives: Products with various functional groups replacing the chlorine atom.

    Coupled Products: More complex molecules formed through coupling reactions.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing tetrazole rings exhibit significant antimicrobial properties. For instance, derivatives of tetrazole have been shown to possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study highlighted that certain tetrazole derivatives demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics like penicillin .

Table 1: Antimicrobial Activity of Tetrazole Derivatives

Compound NameTarget OrganismMIC (µg/mL)Reference
Compound 46Staphylococcus aureus100
Compound 47Pseudomonas aeruginosa125
Compound 62Candida albicans50

Anti-inflammatory Properties

Tetrazole derivatives have been synthesized and evaluated for their anti-inflammatory effects. One notable study involved testing a series of compounds for their ability to inhibit carrageenan-induced edema in rats. Among these, certain tetrazole-containing compounds exhibited potent anti-inflammatory activity, suggesting their potential as therapeutic agents for inflammatory diseases .

Table 2: Anti-inflammatory Activity of Tetrazole Derivatives

Compound NameTest MethodED50 (µmol)Reference
Compound 61Carrageenan-induced edema9.28
Compound 62Carrageenan-induced edema5.00

Antiparasitic Activity

The antiparasitic potential of tetrazole derivatives has also been explored. Research has shown that certain compounds can effectively inhibit the growth of Entamoeba histolytica, with IC50 values indicating good efficacy compared to traditional treatments like metronidazole . This highlights the therapeutic promise of these compounds in treating parasitic infections.

Table 3: Antiparasitic Activity of Tetrazole Derivatives

Compound NameTarget OrganismIC50 (µM)Reference
Compound 110Entamoeba histolytica0.86
Compound 111Leishmania braziliensis15

Mechanism of Action

The mechanism of action of 4-chloro-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors that typically interact with carboxylate groups. This binding can inhibit or modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Compound Name Key Substituents Molecular Formula Key Structural Differences Reference
4-Chloro-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide (Target) Chloro (C6H4Cl), tetrazole (C6H4N4) C13H11ClN4O2S Reference structure for comparison -
4-{5-(4-Methoxyphenyl)-1H-tetrazol-1-yl}benzenesulfonamide Methoxy (C6H4OCH3), tetrazole (C6H4N4) C14H13N4O3S Methoxy group replaces chloro; similar tetrazole moiety
4-Chloro-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)benzenesulfonamide Carbazole (polycyclic indole analog) C19H18ClN3O2S Carbazole replaces tetrazole; increased aromatic complexity
4-Chloro-N-[4-(4-fluorobenzoyl)phenyl]benzenesulfonamide Fluorobenzoyl (C6H4COC6H4F) C19H14ClFNO3S Fluorobenzoyl group instead of tetrazole
4-Chloro-N-(1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydropyridin-3-yl)benzenesulfonamide Dichlorobenzyl, dihydropyridinone C18H13Cl3N2O3S Pyridinone ring introduces ketone functionality

Key Observations :

  • Tetrazole vs. Carbazole/Benzoyl Groups : The tetrazole moiety (electron-deficient) may enhance hydrogen bonding and metabolic stability compared to carbazole (electron-rich) or benzoyl groups .

Key Observations :

  • Solvent Systems : Toluene and THF are common solvents; reaction times vary (4–15 hours) depending on substituent reactivity .
  • Catalysts : Acidic catalysts like p-toluenesulfonic acid (PTSA) facilitate imine and sulfonamide bond formation .

Key Observations :

  • Tetrazole Role : Tetrazole-containing analogs show promise in kinase inhibition and receptor binding, likely due to hydrogen-bonding capabilities .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility (Predicted) Reference
This compound (Target) 322.77 Not reported Moderate (chloro increases lipophilicity) -
4-Chloro-2-(6-chlorobenzo[1,3]dioxol-5-ylmethylthio)-N-[imino(heteroaryl)methyl]benzenesulfonamide ~500 (estimated) 177–180 Low (bulky substituents)
4-Chloro-N-(4-(dimethylamino)phenyl)benzenesulfonamide 310.8 Not reported High (dimethylamino enhances solubility)

Key Observations :

  • Melting Points : Bulky substituents (e.g., benzo[1,3]dioxol) increase melting points due to crystallinity .
  • Solubility: Polar groups (e.g., dimethylamino) improve aqueous solubility, whereas chloro and aromatic systems reduce it .

Biological Activity

The compound 4-chloro-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide , a sulfonamide derivative, has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its efficacy against various cancer cell lines.

Chemical Structure and Properties

The molecular formula of This compound is C₁₈H₁₄ClN₅O₂S, with a molecular weight of 393.85 g/mol. The compound features a chloro group, a tetrazole ring, and a sulfonamide moiety, which are critical for its biological activity.

Structural Formula

Chemical Structure C18H14ClN5O2S\text{Chemical Structure }C_{18}H_{14}ClN_{5}O_{2}S

Anticancer Properties

Recent studies have highlighted the anticancer potential of This compound . It has been tested against various human cancer cell lines, demonstrating significant cytotoxic effects.

Case Studies and Research Findings

  • Inhibition of Cancer Cell Proliferation :
    • The compound was evaluated for its inhibitory effects on several cancer cell lines, including HeLa (cervical), A549 (lung adenocarcinoma), and MCF-7 (breast cancer). The results indicated that it exhibited IC₅₀ values ranging from 0.12 µM to 2 µM against these cell lines, showcasing its potency compared to standard chemotherapeutics like 5-FU .
  • Mechanism of Action :
    • The mechanism underlying its anticancer activity appears to involve the inhibition of tubulin polymerization. This action leads to cell cycle arrest at the G2/M phase and induces apoptosis through the activation of caspase-3 . Molecular docking studies suggest that the compound binds effectively to the colchicine site on beta-tubulin, disrupting microtubule dynamics essential for mitosis .

Comparative Activity Table

Cell LineIC₅₀ (µM)Mechanism of Action
HeLa0.99Inhibition of tubulin polymerization
A5490.12Induction of apoptosis via caspase activation
MCF-72.00Cell cycle arrest at G2/M phase

Additional Biological Activities

Apart from its anticancer properties, there is evidence suggesting that compounds with similar structures can also exhibit antibacterial and antifungal activities. These properties may be attributed to the sulfonamide group, which is known for its broad-spectrum antimicrobial effects .

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